

# Application Notes and Protocols for Determining DG026 Activity Using Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DG026**, also known as KAG-308, is a potent and selective agonist for the E-type prostanoid receptor 4 (EP4), a G protein-coupled receptor (GPCR).[1][2][3][4] The EP4 receptor is a promising therapeutic target for a variety of conditions, including ulcerative colitis and osteoarthritis, due to its roles in mediating anti-inflammatory responses and promoting tissue healing.[1][4][5][6] Activation of the EP4 receptor primarily initiates signaling through the Gs alpha subunit (Gαs), leading to the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). Additionally, evidence suggests that EP4 can also signal through a Gαs-independent pathway involving phosphoinositide 3-kinase (PI3K) and Akt.

These application notes provide detailed protocols for three key cell-based assays to characterize the activity of **DG026** on the EP4 receptor: a cAMP assay, a CRE-luciferase reporter assay, and a  $\beta$ -arrestin recruitment assay.

### **Data Presentation**

The following tables summarize the reported in vitro activity of **DG026** (KAG-308) and the reference agonist Prostaglandin E2 (PGE2) on the human EP4 receptor.



Table 1: Binding Affinity and Functional Potency of **DG026** (KAG-308) at the Human EP4 Receptor.

Compound	Assay Type	Parameter	Value (nM)
DG026 (KAG-308)	Radioligand Binding	Ki	2.57[1][2][3]
DG026 (KAG-308)	cAMP Accumulation	EC50	17[1][2][3]
DG026 (KAG-308)	Dual Luciferase Reporter	EC50	0.15[1][7]

Table 2: Comparative Agonist Activity at the Human EP4 Receptor.

Compound	Assay Type	Parameter	Value (nM)
Prostaglandin E2 (PGE2)	Dual Luciferase Reporter	EC50	0.19[7]

## **Signaling Pathways and Experimental Workflows**

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

## **EP4 Receptor Signaling Pathways**

Activation of the EP4 receptor by an agonist like **DG026** predominantly triggers the Gs-cAMP pathway. However, alternative signaling via the PI3K/Akt pathway has also been reported.







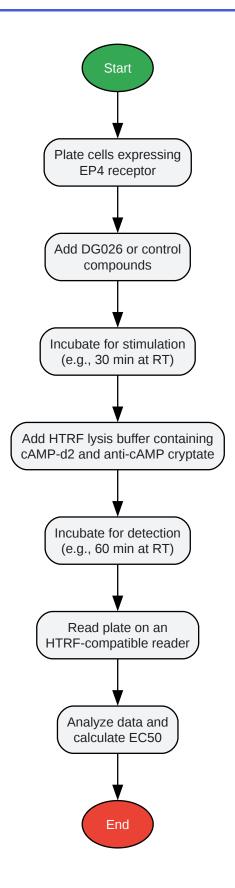
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Caption: EP4 receptor signaling cascades initiated by DG026.

## **Experimental Workflow: cAMP Assay (HTRF)**

This workflow outlines the key steps for measuring intracellular cAMP levels following EP4 receptor activation.





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Caption: Workflow for the cAMP HTRF assay.

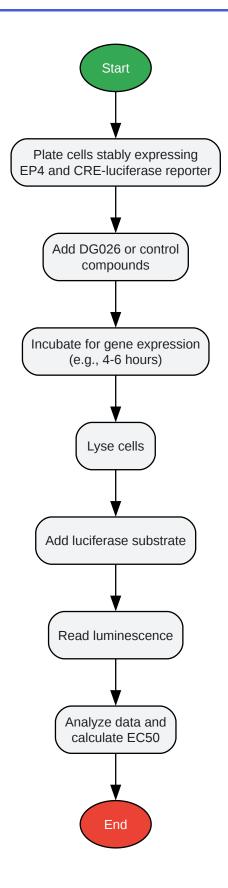




## **Experimental Workflow: CRE-Luciferase Reporter Assay**

This workflow illustrates the procedure for assessing the transcriptional activation downstream of the cAMP pathway.





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Caption: Workflow for the CRE-luciferase reporter assay.

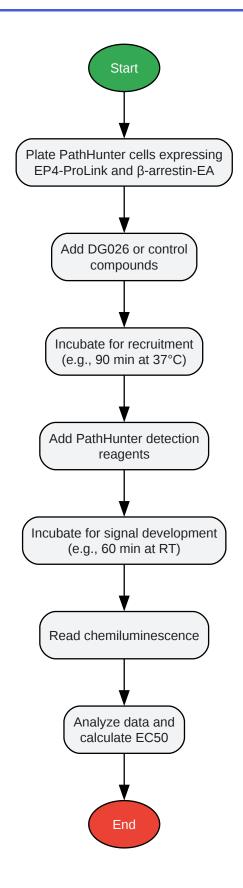




## Experimental Workflow: β-Arrestin Recruitment Assay (PathHunter)

This workflow details the steps to measure the recruitment of  $\beta$ -arrestin to the activated EP4 receptor.





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Caption: Workflow for the  $\beta$ -arrestin recruitment assay.



## **Experimental Protocols cAMP Accumulation Assay**

This protocol is designed to quantify the intracellular accumulation of cAMP in response to EP4 receptor activation by **DG026** using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

#### Materials:

- HEK293 or CHO-K1 cells stably expressing the human EP4 receptor.
- Cell culture medium (e.g., DMEM/F-12) with 10% FBS, 1% Penicillin-Streptomycin.
- Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 μM IBMX).
- **DG026** and a reference agonist (e.g., PGE2).
- HTRF cAMP assay kit (e.g., from Cisbio).
- 384-well white, low-volume assay plates.
- HTRF-compatible plate reader.

#### Procedure:

- Cell Culture: Culture the EP4-expressing cells in T75 flasks until they reach 80-90% confluency.
- Cell Plating:
  - Harvest cells using a non-enzymatic cell dissociation solution.
  - Centrifuge the cells and resuspend them in assay buffer to a concentration of 2 x 10<sup>5</sup> cells/mL.
  - Dispense 5 μL of the cell suspension into each well of a 384-well plate (1,000 cells/well).



#### · Compound Preparation:

• Prepare a serial dilution of **DG026** and the reference agonist in assay buffer at 4-fold the final desired concentration. A typical concentration range would be from 1 pM to 10 μM.

#### Cell Stimulation:

- Add 5 μL of the diluted compounds to the respective wells containing the cells.
- For control wells, add 5 μL of assay buffer.
- Incubate the plate at room temperature for 30 minutes.

#### Detection:

- Prepare the HTRF detection reagents according to the manufacturer's instructions (typically a mixture of cAMP-d2 and anti-cAMP cryptate in lysis buffer).
- Add 5 μL of the cAMP-d2 solution to each well.
- Add 5 μL of the anti-cAMP cryptate solution to each well.
- Incubate the plate at room temperature for 60 minutes, protected from light.

#### Data Acquisition:

 Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

#### Data Analysis:

- Calculate the 665/620 ratio for each well.
- Convert the ratio to cAMP concentration using a standard curve.
- Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.



## **CRE-Luciferase Reporter Gene Assay**

This assay measures the transcriptional activity of CREB, a downstream target of the cAMP/PKA pathway, upon EP4 receptor activation.

#### Materials:

- HEK293 cells stably co-expressing the human EP4 receptor and a CRE-driven luciferase reporter construct (e.g., pCRE-Luc).
- Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics).
- Serum-free medium for stimulation.
- DG026 and a reference agonist (e.g., PGE2).
- Luciferase assay reagent (e.g., Bright-Glo<sup>™</sup> or ONE-Glo<sup>™</sup>).
- 96-well white, clear-bottom tissue culture plates.
- Luminometer.

#### Procedure:

- Cell Plating:
  - $\circ$  Seed the stable cell line into a 96-well plate at a density of 25,000 cells per well in 100  $\mu$ L of culture medium.
  - Incubate overnight at 37°C in a 5% CO2 incubator.
- Cell Stimulation:
  - The next day, gently remove the culture medium and replace it with 80 μL of serum-free medium.
  - Prepare 5-fold concentrated serial dilutions of DG026 and the reference agonist in serumfree medium.



- Add 20 μL of the diluted compounds to the wells.
- Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
- Detection:
  - Equilibrate the plate and the luciferase assay reagent to room temperature.
  - Add 100 μL of the luciferase assay reagent to each well.
  - Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
- Data Acquisition:
  - Measure the luminescence of each well using a luminometer.
- Data Analysis:
  - Subtract the background luminescence (wells with no cells).
  - Plot the relative luminescence units (RLU) against the log of the agonist concentration.
  - Fit the data to a four-parameter logistic equation to determine the EC50 value.

## **β-Arrestin Recruitment Assay**

This protocol describes a method to measure the recruitment of  $\beta$ -arrestin to the EP4 receptor upon agonist stimulation, using the PathHunter®  $\beta$ -arrestin assay technology.

#### Materials:

- PathHunter® CHO-K1 cells stably expressing human EP4-ProLink and  $\beta$ -arrestin-Enzyme Acceptor.
- PathHunter® cell plating reagent.
- DG026 and a reference agonist (e.g., PGE2).



- PathHunter® detection reagent kit.
- 384-well white, solid-bottom assay plates.
- Chemiluminescent plate reader.

#### Procedure:

- Cell Plating:
  - Prepare a suspension of the PathHunter® cells in the cell plating reagent at a density of 2.5 x 10^5 cells/mL.
  - Dispense 20 μL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
  - Incubate the plate overnight at 37°C in a 5% CO2 incubator.
- Compound Preparation:
  - Prepare serial dilutions of DG026 and the reference agonist in the appropriate assay buffer at 5-fold the final concentration.
- Cell Stimulation:
  - Add 5 μL of the diluted compounds to the wells.
  - Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.
- Detection:
  - Equilibrate the plate and the PathHunter® detection reagents to room temperature.
  - Prepare the working detection reagent solution according to the manufacturer's protocol.
  - Add 25 μL of the working detection reagent to each well.
  - Incubate the plate for 60 minutes at room temperature, protected from light.
- Data Acquisition:



- Measure the chemiluminescence of each well using a plate reader.
- Data Analysis:
  - Plot the relative light units (RLU) against the log of the agonist concentration.
  - Fit the data to a four-parameter logistic equation to determine the EC50 value.

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